(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of triazolobenzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolobenzodiazepine core, followed by the introduction of the piperazine and methoxyethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anxiolytic and sedative agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine with a similar mechanism of action.
Lorazepam: Known for its use in treating anxiety disorders.
Uniqueness
(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxyethyl group and the specific arrangement of atoms contribute to its unique binding affinity and efficacy.
Properties
CAS No. |
88701-68-2 |
---|---|
Molecular Formula |
C31H33ClN6O9 |
Molecular Weight |
669.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H25ClN6O.2C4H4O4/c1-31-14-13-28-9-11-29(12-10-28)23-27-26-21-16-25-22(17-5-3-2-4-6-17)19-15-18(24)7-8-20(19)30(21)23;2*5-3(6)1-2-4(7)8/h2-8,15H,9-14,16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
YJTZWOGCCWYZGO-LVEZLNDCSA-N |
Isomeric SMILES |
COCCN1CCN(CC1)C2=NN=C3N2C4=C(C(=NC3)C5=CC=CC=C5)C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.